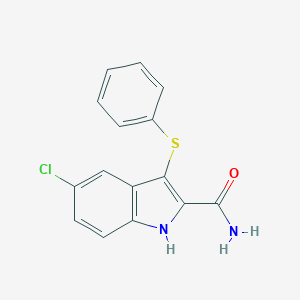

5-Chloro-3-phenylthioindole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

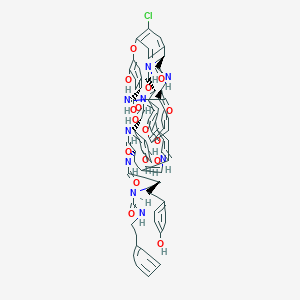

Le 5-chloro-3-phénylthioindole-2-carboxamide, communément appelé L 734005, est un inhibiteur non nucléosidique de la transcriptase inverse. Il est principalement utilisé dans le traitement des infections à virus de l'immunodéficience humaine de type 1 (VIH-1). Ce composé a montré un potentiel significatif dans l'inhibition de la réplication du VIH-1 en ciblant l'enzyme transcriptase inverse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-chloro-3-phénylthioindole-2-carboxamide implique plusieurs étapes. Le matériau de départ est généralement le 5-chloroindole, qui subit une série de réactions pour introduire les groupes phénylthio et carboxamide. Les conditions réactionnelles incluent souvent l'utilisation de solvants comme le polyéthylène glycol 300 et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

Dans les milieux industriels, la production de 5-chloro-3-phénylthioindole-2-carboxamide est mise à l'échelle en utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus implique une surveillance et un contrôle continus des paramètres de réaction pour obtenir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-chloro-3-phénylthioindole-2-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des analogues sulfone et sulfoxyde.

Réduction : Les réactions de réduction peuvent convertir le composé en différents analogues avec des activités biologiques variées.

Substitution : Le groupe phénylthio peut être substitué par d'autres groupes fonctionnels pour modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et les agents réducteurs comme le borohydrure de sodium pour la réduction. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression pour garantir la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les analogues sulfone, sulfoxyde et hydroxy du 5-chloro-3-phénylthioindole-2-carboxamide. Ces analogues ont montré des degrés d'activité variables contre le VIH-1 .

Applications de la recherche scientifique

Le 5-chloro-3-phénylthioindole-2-carboxamide a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition de la transcriptase inverse.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre les mécanismes de réplication du VIH-1.

Médecine : Il est étudié pour son utilisation potentielle dans la thérapie antirétrovirale des infections à VIH-1.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments antirétroviraux.

Mécanisme d'action

Le mécanisme d'action du 5-chloro-3-phénylthioindole-2-carboxamide implique l'inhibition de l'enzyme transcriptase inverse du VIH-1. Le composé se lie au site actif de l'enzyme, empêchant la transcription de l'ARN viral en ADN. Cette inhibition perturbe le cycle de réplication du virus, réduisant ainsi sa capacité à infecter les cellules hôtes .

Applications De Recherche Scientifique

5-Chloro-3-phenylthioindole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of reverse transcriptase inhibition.

Biology: The compound is used in biological studies to understand the replication mechanisms of HIV-1.

Medicine: It is being investigated for its potential use in antiretroviral therapy for HIV-1 infections.

Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs.

Mécanisme D'action

The mechanism of action of 5-chloro-3-phenylthioindole-2-carboxamide involves the inhibition of the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to infect host cells .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Chloro-3-phénylthioindole-2-sulfone (L 737126) : Un analogue sulfone avec une puissance plus élevée contre le VIH-1.

5-Chloro-3-phénylthioindole-2-sulfoxyde : Un analogue sulfoxyde avec une activité modérée contre le VIH-1.

Analogues 4-hydroxythiophényle et 6-hydroxyindole : Ces analogues ont des degrés d'activité variables contre le VIH-1.

Unicité

Le 5-chloro-3-phénylthioindole-2-carboxamide est unique en raison de son affinité de liaison spécifique à l'enzyme transcriptase inverse du VIH-1. Sa capacité à inhiber l'enzyme avec une puissance élevée en fait un composé précieux dans le développement de thérapies antirétrovirales .

Propriétés

Numéro CAS |

148473-16-9 |

|---|---|

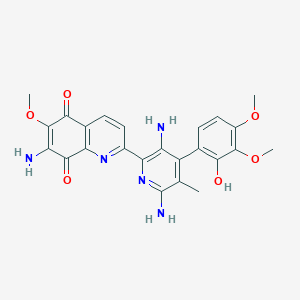

Formule moléculaire |

C15H11ClN2OS |

Poids moléculaire |

302.8 g/mol |

Nom IUPAC |

5-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2OS/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |

Clé InChI |

SEAXPFZOFZLHLQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

SMILES canonique |

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

| 148473-16-9 | |

Synonymes |

5-chloro-3-phenylthioindole-2-carboxamide L 734,005 L 734005 L-734,005 L-734005 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)